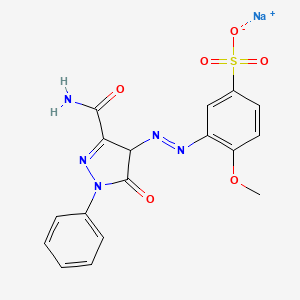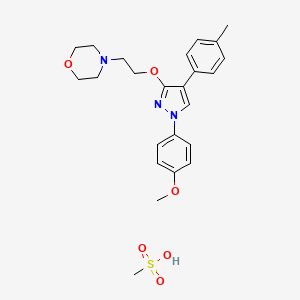
3-Formyl-2-iodophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2-iodophenyl acetate is an organic compound with the molecular formula C₉H₇IO₃ It is characterized by the presence of a formyl group (–CHO) and an iodine atom attached to a phenyl ring, which is further esterified with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-iodophenyl acetate typically involves the iodination of a phenyl ring followed by formylation and esterification. One common method includes:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Formylation: The iodinated phenyl ring undergoes a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl₃).
Esterification: The formylated compound is then esterified with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-2-iodophenyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products:
Oxidation: 3-Carboxy-2-iodophenyl acetate.
Reduction: 3-Hydroxymethyl-2-iodophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2-iodophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Formyl-2-iodophenyl acetate largely depends on its chemical reactivity. The formyl group is highly reactive and can participate in various nucleophilic addition reactions. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in organic synthesis, enabling the formation of a wide range of products through different reaction pathways.
Comparison with Similar Compounds
2-Iodo-3-methylphenyl acetate: Similar structure but with a methyl group instead of a formyl group.
3-Formyl-4-iodophenyl acetate: Similar structure but with the iodine atom in a different position.
2-Bromo-3-formylphenyl acetate: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Formyl-2-iodophenyl acetate is unique due to the combination of its formyl and iodine substituents, which confer distinct reactivity patterns. The presence of the formyl group allows for various functionalization reactions, while the iodine atom facilitates substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
62672-59-7 |
|---|---|
Molecular Formula |
C9H7IO3 |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3-formyl-2-iodophenyl) acetate |
InChI |
InChI=1S/C9H7IO3/c1-6(12)13-8-4-2-3-7(5-11)9(8)10/h2-5H,1H3 |
InChI Key |
TVCCGWJHQOQQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl-](/img/structure/B14519019.png)


![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)

![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)



![2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]benzoic acid](/img/structure/B14519055.png)
![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)

![4-[1,2-Dibromo-2-(4-undecylphenyl)ethyl]benzonitrile](/img/structure/B14519070.png)

